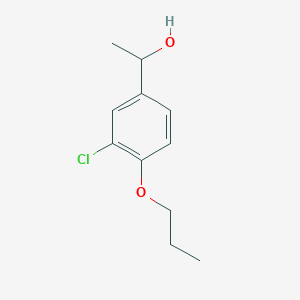
1-(3-Chloro-4-propoxyphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-propoxyphenyl)ethanol is a useful research compound. Its molecular formula is C11H15ClO2 and its molecular weight is 214.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-Chloro-4-propoxyphenyl)ethanol is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The molecular formula of this compound is C11H15ClO. The presence of the chloro and propoxy groups significantly influences its chemical behavior and biological interactions. The compound can be synthesized through various organic reactions, including nucleophilic substitutions and reductions.
This compound interacts with specific biological targets, including enzymes and receptors. The chloro group may enhance lipophilicity, improving membrane permeability and allowing the compound to exert its effects within cells. The ethanol moiety can participate in hydrogen bonding, potentially influencing the binding affinity to target proteins.
Antimicrobial Activity
Studies indicate that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. For instance, related compounds have shown minimum inhibitory concentrations (MICs) ranging from 250 to 1000 µg/mL against Gram-positive and Gram-negative bacteria .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 500 |
| Similar Compound A | Escherichia coli | 250 |
| Similar Compound B | Bacillus subtilis | 62.5 |
Anticancer Activity
Research has demonstrated that phenolic compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of phenolic compounds have been shown to reduce cell viability in various cancer cell lines by inducing apoptosis or inhibiting tubulin polymerization . The activity is often measured using IC50 values, with lower values indicating higher potency.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 25 |
| A549 | 30 |
Case Studies
- Antimicrobial Efficacy : A study involving the evaluation of various phenolic compounds found that those with a chloro substituent exhibited enhanced antibacterial activity against resistant strains of bacteria, suggesting a potential application in treating infections caused by multidrug-resistant organisms .
- Cancer Research : In vitro studies on cell lines such as MCF-7 and HeLa revealed that compounds similar to this compound inhibited cell growth significantly, leading researchers to explore these compounds for potential use in cancer therapies .
Propriétés
IUPAC Name |
1-(3-chloro-4-propoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c1-3-6-14-11-5-4-9(8(2)13)7-10(11)12/h4-5,7-8,13H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APILCQRYTZKHML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














